molecular formula C16H16Cl2N2O2 B2359402 2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide CAS No. 1808786-53-9

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide

Cat. No.: B2359402
CAS No.: 1808786-53-9
M. Wt: 339.22
InChI Key: ASQSPKVCXXJFEV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the pyridine ring, a methyl group attached to the nitrogen atom, and a 4-methylphenoxyethyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide typically involves multiple steps:

    Preparation of 2,5-dichloropyridine-4-carboxylic acid: This can be achieved through the chlorination of pyridine-4-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the carboxamide: The 2,5-dichloropyridine-4-carboxylic acid is then converted to the corresponding carboxamide by reacting it with methylamine.

    Attachment of the 4-methylphenoxyethyl group: The final step involves the reaction of the carboxamide with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of suitable solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-methyl-N-[2-(4-chlorophenoxy)ethyl]pyridine-4-carboxamide
  • 2,5-dichloro-N-methyl-N-[2-(4-ethylphenoxy)ethyl]pyridine-4-carboxamide
  • 2,5-dichloro-N-methyl-N-[2-(4-methoxyphenoxy)ethyl]pyridine-4-carboxamide

Uniqueness

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide is unique due to the presence of the 4-methylphenoxyethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxyethyl group, leading to variations in their reactivity and biological activities.

Properties

IUPAC Name

2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-3-5-12(6-4-11)22-8-7-20(2)16(21)13-9-15(18)19-10-14(13)17/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQSPKVCXXJFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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